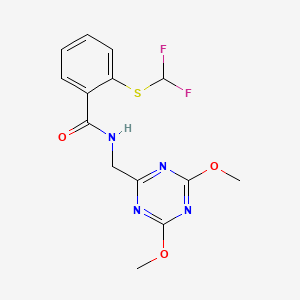

2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

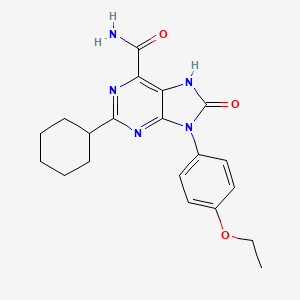

The compound contains a benzamide group, a difluoromethylthio group, and a dimethoxytriazinylmethyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine . The difluoromethylthio group is a sulfur-containing group with two fluorine atoms, which can contribute to the reactivity and properties of the compound. The dimethoxytriazinylmethyl group contains a triazine ring, which is a type of heterocyclic compound. Triazines have various applications, including in the synthesis of dyes, resins, pharmaceuticals, and explosives .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide, difluoromethylthio, and dimethoxytriazinylmethyl groups. For example, the benzamide group could potentially undergo hydrolysis to form a benzoic acid and an amine . The difluoromethylthio group could potentially participate in nucleophilic substitution reactions. The dimethoxytriazinylmethyl group could potentially undergo reactions with nucleophiles due to the presence of the triazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzamide, difluoromethylthio, and dimethoxytriazinylmethyl groups. For example, the presence of the benzamide group could potentially increase the compound’s solubility in polar solvents due to the presence of the polar amide group . The difluoromethylthio group could potentially influence the compound’s volatility and reactivity. The dimethoxytriazinylmethyl group could potentially influence the compound’s stability and reactivity .Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to "2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide" have been synthesized and characterized for their potential applications in materials science and synthetic chemistry. For example, research on benzothiazole derivatives has shown their efficacy as corrosion inhibitors, suggesting that compounds with related thio-functional groups could have applications in corrosion protection (Zhiyong Hu et al., 2016).

Pharmaceutical Applications

Related structures have been studied for their pharmacological potential. For instance, fluorinated benzamide analogues have been explored for imaging the sigma2 receptor status of solid tumors with positron emission tomography, indicating that fluorinated compounds could have significant roles in diagnostic imaging (Z. Tu et al., 2007). This suggests that compounds with difluoromethyl groups might be explored for similar biomedical imaging applications.

Material Science and Polymer Research

Compounds containing triazine rings have been utilized in the synthesis of aromatic polyamides, demonstrating their potential applications in the development of new polymeric materials with specific thermal and chemical resistance properties (R. Pal et al., 2005).

Antimicrobial and Antifungal Activity

Research has also shown that compounds with benzamide and thio-functional groups exhibit antimicrobial and antifungal activities. This could indicate potential applications in developing new antimicrobial agents (M. Carmellino et al., 1994).

Mechanism of Action

Target of Action

Related compounds with the 4,6-dimethoxy-1,3,5-triazin-2-yl group have been found to be efficient glycosyl donors for enzymatic glycosylation catalyzed by an endo-1,4-β-glucanase . This suggests that the compound might interact with similar enzymes or biochemical pathways.

Mode of Action

Compounds with a similar triazine group have been shown to mediate amidation reactions in alcohol and aqueous solutions . This suggests that the compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

Related compounds have been involved in enzymatic glycosylation, a process that is crucial in various biological functions including protein folding, cellular signaling, and immune response .

properties

IUPAC Name |

2-(difluoromethylsulfanyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O3S/c1-22-13-18-10(19-14(20-13)23-2)7-17-11(21)8-5-3-4-6-9(8)24-12(15)16/h3-6,12H,7H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJZMGRMTIUNOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2SC(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2597358.png)

![2,4-Dichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B2597367.png)

![Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid](/img/structure/B2597369.png)

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2597371.png)

![3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2597374.png)

![methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2597376.png)